![molecular formula C24H22FN3O3S B2467051 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252820-72-6](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for PET Imaging
- Radioligands for Translocator Protein Imaging : Compounds within the same family as the specified chemical have been synthesized for positron emission tomography (PET) imaging. For instance, fluorine-18 labeled derivatives have been developed for selective imaging of the translocator protein (18 kDa), a target of interest for diagnosing and studying neurological disorders. These compounds demonstrate high selectivity and potential for in vivo imaging applications, highlighting their importance in neurodegenerative disease research (Dollé et al., 2008).
Anticancer Activity
- Anticancer Agents Development : Research into derivatives of thieno[3,2-d]pyrimidin and similar structures has led to the discovery of compounds with potential anticancer activities. These compounds have been evaluated against a variety of cancer cell lines, demonstrating appreciable growth inhibition in certain cases. Such studies are crucial for identifying new therapeutic agents against cancer (Al-Sanea et al., 2020).
Antiviral Research
- Molecular Docking for Antiviral Drugs : The compound's framework has been explored for antiviral applications, particularly in response to the COVID-19 pandemic. Quantum chemical insights, NBO analysis, and molecular docking studies of similar compounds have identified potential for binding to SARS-CoV-2 proteins, suggesting a promising avenue for antiviral drug development (Mary et al., 2020).
Synthesis and Evaluation for CNS Activity
- Central Nervous System (CNS) Depressant Activity : Studies have synthesized and evaluated thieno[2,3-d]pyrimidin-4-ones and derivatives for CNS depressant activity. Such research contributes to our understanding of these compounds' pharmacological properties and their potential therapeutic applications for CNS-related disorders (Manjunath et al., 1997).
Herbicidal Activity
- Herbicidal Applications : Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives has shown significant herbicidal activity against dicotyledonous weeds, demonstrating the versatility of these compounds beyond pharmaceutical applications (Wu et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid followed by N-alkylation with 2,4,6-trimethylphenylacetyl chloride.", "Starting Materials": [ "2-fluorobenzylamine", "2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "2,4,6-trimethylphenylacetyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid (1.0 g, 4.5 mmol) and 2-fluorobenzylamine (0.67 g, 4.5 mmol) were dissolved in DMF (10 mL) and DIPEA (1.5 mL, 8.6 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with water (2 x 50 mL), brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow solid (1.3 g, 90%).", "Step 2: Synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide", "2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (0.5 g, 1.5 mmol) and 2,4,6-trimethylphenylacetyl chloride (0.4 g, 1.8 mmol) were dissolved in DCM (10 mL) and DIPEA (0.5 mL, 2.9 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with water (2 x 50 mL), NaHCO3 solution (50 mL, 5%) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow solid (0.7 g, 80%).", "Step 3: Purification of the product", "The crude product was purified by column chromatography using ethyl acetate/hexane (1:1) as the eluent to give the final product as a yellow solid (0.5 g, 50%)." ] } | |
CAS RN |
1252820-72-6 |
Product Name |
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Molecular Formula |
C24H22FN3O3S |
Molecular Weight |
451.52 |
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-10-15(2)21(16(3)11-14)26-20(29)13-27-19-8-9-32-22(19)23(30)28(24(27)31)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,26,29) |
InChI Key |
PBSZUPHBPIFBHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2466969.png)
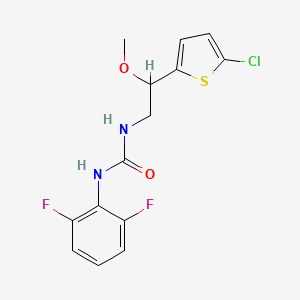

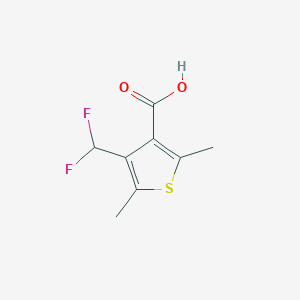
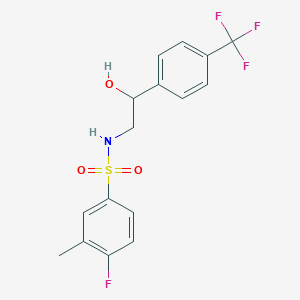

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)

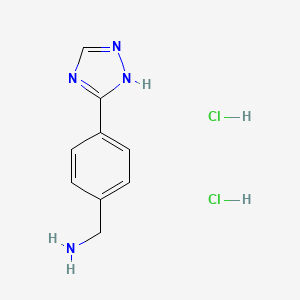
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)
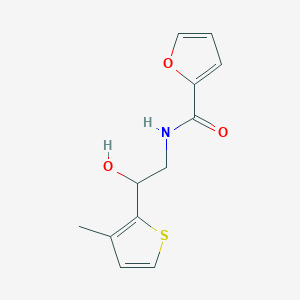
![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)